2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
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Overview
Description
2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a thiazoloquinoline core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves the reaction of dithiooxamide with appropriately substituted benzaldehydes . The reaction conditions often include the use of catalysts such as lanthanum(III) triflate to favor the formation of the desired thiazoloquinoline structure . The reaction is carried out under controlled temperature conditions to ensure the selective formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazoloquinoline core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent decomposition of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds share a similar thiazolo core and exhibit comparable biological activities.
Hexahydro-5H-thiazolo[2’,3’2,3]pyrimido[4,5-b]quinoline derivatives: These compounds also contain a thiazoloquinoline structure and are used in similar applications.
Uniqueness
2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dichlorophenyl and methoxy groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C19H16Cl2N2OS2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-(2,5-dichlorophenyl)-8-methoxy-4,4-dimethyl-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione |
InChI |
InChI=1S/C19H16Cl2N2OS2/c1-19(2)17-16(12-9-11(24-3)5-7-14(12)22-19)18(25)23(26-17)15-8-10(20)4-6-13(15)21/h4-9,22H,1-3H3 |
InChI Key |
GAUWSMQHUOLRJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1)C=CC(=C3)OC)C(=S)N(S2)C4=C(C=CC(=C4)Cl)Cl)C |
Origin of Product |
United States |
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